molecular formula C23H22ClN3O B11010583 N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide

Cat. No.: B11010583
M. Wt: 391.9 g/mol
InChI Key: FGAPDVIEEVNCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide is a synthetic compound featuring a carbazole core substituted with a chlorine atom at the 8-position and a propanamide linker connected to an indole moiety. The carbazole scaffold is known for its pharmacological relevance, including neuroprotective and anticancer properties . The indole group, prevalent in bioactive molecules like serotonin, may confer additional receptor-binding capabilities. While direct synthesis data for this compound are absent in the provided evidence, its structural analogs suggest synthesis via carbodiimide-mediated amidation (e.g., DCC or EDCI/HOBt) .

Properties

Molecular Formula

C23H22ClN3O

Molecular Weight

391.9 g/mol

IUPAC Name

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide

InChI

InChI=1S/C23H22ClN3O/c24-18-8-3-6-16-17-7-4-10-20(23(17)27-22(16)18)26-21(28)12-11-14-13-25-19-9-2-1-5-15(14)19/h1-3,5-6,8-9,13,20,25,27H,4,7,10-12H2,(H,26,28)

InChI Key

FGAPDVIEEVNCHU-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)C3=C(N2)C(=CC=C3)Cl)NC(=O)CCC4=CNC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination has been explored but shows limited efficiency (yields <50%) due to steric hindrance.

Solid-Phase Synthesis

Immobilization of the tetrahydrocarbazole amine on Wang resin enables iterative coupling, though scalability remains challenging.

Chemical Reactions Analysis

Types of Reactions

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorine atom in the carbazole ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated compounds.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Carbazole Derivatives

  • 8-Chloro-2,3,4,9-tetrahydro-1H-carbazol-1-amine : Shares the 8-chloro-carbazole core but lacks the propanamide-indole moiety. The amine group may limit solubility compared to the amide-linked compound .
  • N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide : Features a 6-chloro-carbazole and an ethyl linker to indole. The altered chloro-position (6 vs. 8) and shorter linker may reduce steric bulk and influence receptor interactions .

Propanamide Derivatives

  • Reported neuroprotective effects in SH-SY5Y cells (IC₅₀: 12.3 µM) suggest triazole’s role in modulating oxidative stress .
  • N-(2-Methoxyphenyl)-3-(1H-pyrazol-1-yl)propanamide : Contains a pyrazole instead of indole, with methoxy groups improving lipophilicity. Lower neuroprotective efficacy (IC₅₀: 25.6 µM) highlights indole’s superiority in neuroactivity .

Key Observations :

  • Amide-linked derivatives (e.g., ) exhibit moderate to high yields (62–72%) using carbodiimide or EDCI/HOBt activation, suggesting feasible synthesis for the target compound.

Pharmacological Potential

  • Neuroprotection : Indole-containing propanamides (e.g., ) show neuroprotective effects in SH-SY5Y cells, with IC₅₀ values ranging from 12.3–25.6 µM. The target compound’s indole moiety may enhance dopamine receptor affinity compared to triazole/pyrazole analogs.

Biological Activity

N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-3-(1H-indol-3-yl)propanamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydrocarbazole moiety and an indole derivative. The presence of the chloro group is significant for its biological properties.

Property Value
Molecular FormulaC22H23ClN4O
Molecular Weight398.89 g/mol
LogP3.925
Hydrogen Bond Acceptors4
Hydrogen Bond Donors2
Polar Surface Area50.524

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of carbazole have shown cytotoxic effects against various cancer cell lines. The presence of the chloro group and the indole moiety in this compound may enhance its activity against tumor cells.

Case Study: A study examining structurally related compounds demonstrated that certain carbazole derivatives had IC50 values in low micromolar ranges against human cancer cell lines, suggesting that this compound could exhibit similar potency.

Antimicrobial Activity

The compound's potential as an antimicrobial agent is also noteworthy. Compounds containing indole and carbazole structures have been reported to display antibacterial and antifungal activities.

Research Findings: A comparative study found that certain carbazole derivatives demonstrated effective antimicrobial action against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of key metabolic pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through SAR studies:

  • Chloro Substitution: The presence of the chloro group enhances lipophilicity and may improve interaction with biological targets.
  • Indole Moiety: Indoles are known for their diverse biological activities, including anti-inflammatory and anticancer effects.
  • Propanamide Linkage: This functional group may contribute to the compound's ability to form hydrogen bonds with target proteins.

Q & A

Q. Example Workflow :

Perform DFT calculations to model chlorination intermediates.

Validate predictions via small-scale experiments.

Use ML to extrapolate optimal conditions for scale-up .

What experimental design strategies minimize trial-and-error in synthesizing this compound?

Advanced
Employ Design of Experiments (DoE) to systematically explore variables:

  • Factors : Reactant ratios, temperature, catalyst loading, solvent polarity.
  • Response variables : Yield, purity, reaction time.
  • Statistical models : Use fractional factorial or Box-Behnken designs to reduce the number of experiments while capturing interactions .

Case Study : A 3<sup>2</sup> factorial design (two factors at three levels) reduced optimization trials for a similar carbazole derivative by 40% while identifying critical solvent-catalyst interactions .

How can contradictions in biological activity data for this compound be resolved?

Advanced
Contradictions often arise from assay variability or off-target effects. Mitigate via:

  • Standardized protocols : Replicate assays across independent labs (e.g., IC50 measurements in enzyme inhibition) .
  • Mechanistic studies : Use knockout cell lines or isotopic labeling to confirm target engagement (e.g., binding to serotonin receptors via radioligand displacement) .
  • Meta-analysis : Aggregate data from heterogeneous studies using statistical tools (e.g., random-effects models) to identify consensus trends .

Example : Discrepancies in cytotoxicity data may stem from differences in cell culture conditions (e.g., serum concentration, passage number) .

What reactor design considerations are critical for scaling up synthesis?

Advanced
Scale-up requires addressing heat/mass transfer limitations:

  • Continuous-flow reactors : Ideal for exothermic steps (e.g., chlorination) to enhance heat dissipation and safety .
  • Membrane separation : Integrate in-line purification (e.g., nanofiltration) to remove byproducts during amide coupling .
  • Process simulation : Use Aspen Plus or COMSOL to model mixing efficiency and predict bottlenecks .

Reference : CRDC subclass RDF2050112 emphasizes reactor design for heterogeneous catalysis, applicable to carbazole synthesis .

How can structure-activity relationship (SAR) studies guide further modifications of this compound?

Advanced
Prioritize structural features for optimization:

  • Carbazole core : Assess the role of the 8-chloro substituent in target binding via comparative studies with des-chloro analogs .
  • Indole-propanamide linker : Modify chain length or substituents (e.g., fluorination) to enhance solubility or metabolic stability .
  • 3D-QSAR models : Build CoMFA/CoMSIA models using biological data to predict activity of hypothetical derivatives .

Q. Advanced

  • Stability : Perform accelerated degradation studies (40°C/75% RH for 4 weeks) to identify degradation pathways (e.g., hydrolysis of the amide bond) . Mitigate via lyophilization or formulation with antioxidants.
  • Solubility : Use co-solvents (e.g., PEG 400) or nanocrystal formulations. Computational tools like COSMO-RS predict solubility in mixed solvents .

Case Study : A similar carbazole-amide compound showed 3-fold solubility improvement when formulated as a nanocrystal dispersion .

How can comparative studies with structural analogs enhance understanding of this compound’s mechanism?

Advanced
Compare with analogs (e.g., indole vs. benzimidazole derivatives) using:

  • Biological profiling : Screen against panels of kinases or GPCRs to identify selectivity patterns .
  • Molecular dynamics (MD) : Simulate binding poses to receptors (e.g., 5-HT2A) to explain activity differences .
  • Thermodynamic profiling : Use ITC/SPR to measure binding enthalpy/entropy contributions .

Example : Replacing indole with benzofuran in a related compound reduced off-target activity by 50% .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.